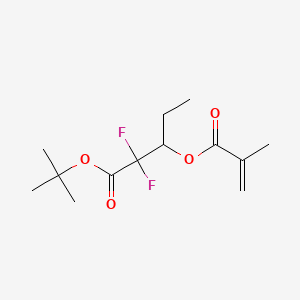

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,2-difluoro-3-(2-methylprop-2-enoyloxy)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F2O4/c1-7-9(18-10(16)8(2)3)13(14,15)11(17)19-12(4,5)6/h9H,2,7H2,1,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADENAGIXOIHEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)OC(C)(C)C)(F)F)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733251 | |

| Record name | tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092693-73-6 | |

| Record name | tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for tert-butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate. This fluorinated methacrylate monomer is of significant interest to researchers in materials science and drug development, particularly for applications in dental resins and other biomedical materials where enhanced hydrophobicity, durability, and biocompatibility are desired. This document will detail the strategic approach, reaction mechanisms, and step-by-step protocols for the synthesis, purification, and characterization of the target molecule.

Strategic Approach to the Synthesis

The synthesis of this compound is strategically designed as a two-step process. This approach ensures high yields and purity of the final product by isolating and characterizing the key intermediate.

Step 1: Synthesis of the Precursor - tert-Butyl 2,2-difluoro-3-hydroxypentanoate. This initial and crucial step involves the formation of the α,α-difluoro-β-hydroxy ester core. This is achieved through a modified Reformatsky reaction, a classic carbon-carbon bond-forming reaction ideal for this transformation.

Step 2: Methacryloylation of the Fluorinated Precursor. The final step is the esterification of the hydroxyl group of the precursor with methacryloyl chloride. This reaction introduces the polymerizable methacrylate functionality, yielding the target monomer.

The overall synthetic pathway is depicted below:

Caption: Overall two-step synthesis of the target monomer.

In-Depth Mechanistic Analysis

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

The Modified Reformatsky Reaction: Forming the Fluorinated Core

The Reformatsky reaction is a powerful tool for synthesizing β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by zinc metal.[1][2][3] In this synthesis, a modified version is employed to accommodate the difluoroacetate starting material.

The reaction proceeds through the following key stages:

-

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of tert-butyl bromodifluoroacetate. This forms an organozinc intermediate, often referred to as a Reformatsky enolate.[4]

-

Nucleophilic Addition: The organozinc reagent then adds to the carbonyl carbon of propionaldehyde. The less reactive nature of the zinc enolate, compared to Grignard or organolithium reagents, prevents unwanted side reactions with the ester group.[2]

-

Hydrolysis: An acidic workup protonates the resulting zinc alkoxide to yield the desired tert-butyl 2,2-difluoro-3-hydroxypentanoate.

Caption: Mechanism of the modified Reformatsky reaction.

Methacryloylation: Attaching the Polymerizable Group

The methacryloylation of the secondary alcohol is a standard esterification reaction. The Schotten-Baumann conditions, which involve the use of an acyl chloride in the presence of a base, are well-suited for this transformation.[1]

The mechanism involves:

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the fluorinated precursor attacks the electrophilic carbonyl carbon of methacryloyl chloride.

-

Proton Abstraction: Triethylamine, a non-nucleophilic base, abstracts the proton from the hydroxyl group, facilitating the reaction and neutralizing the hydrochloric acid byproduct.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of tert-Butyl 2,2-difluoro-3-hydroxypentanoate

Materials and Equipment:

| Reagent/Equipment | Specifications |

| Zinc dust | <10 µm, activated |

| Iodine | Crystal |

| tert-Butyl bromodifluoroacetate | 97% |

| Propionaldehyde | ≥97%, freshly distilled |

| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free |

| Hydrochloric acid (HCl) | 1 M aqueous solution |

| Saturated sodium bicarbonate | Aqueous solution |

| Brine | Saturated aqueous NaCl |

| Anhydrous magnesium sulfate | For drying |

| Round-bottom flask | Three-necked, with reflux condenser and dropping funnel |

| Magnetic stirrer with heating mantle | |

| Separatory funnel | |

| Rotary evaporator |

Procedure:

-

Activation of Zinc: In a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (1.2 equivalents) and a small crystal of iodine. Heat the flask gently with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature. This process activates the zinc surface.

-

Reaction Setup: Add anhydrous THF to the flask.

-

Initiation: In a separate flask, prepare a solution of tert-butyl bromodifluoroacetate (1.0 equivalent) and freshly distilled propionaldehyde (1.1 equivalents) in anhydrous THF. Add a small portion of this solution to the zinc suspension. The reaction is initiated when the iodine color disappears and a gentle exotherm is observed.

-

Addition: Add the remaining aldehyde/bromoester solution dropwise to the zinc suspension at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl. Stir vigorously until the excess zinc has dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tert-butyl 2,2-difluoro-3-hydroxypentanoate as a colorless oil.

Step 2: Synthesis of this compound

Materials and Equipment:

| Reagent/Equipment | Specifications |

| tert-Butyl 2,2-difluoro-3-hydroxypentanoate | From Step 1 |

| Methacryloyl chloride | 97%, freshly distilled |

| Triethylamine | ≥99.5%, freshly distilled |

| Dichloromethane (DCM) | Anhydrous |

| Hydrochloric acid (HCl) | 1 M aqueous solution |

| Saturated sodium bicarbonate | Aqueous solution |

| Brine | Saturated aqueous NaCl |

| Anhydrous magnesium sulfate | For drying |

| Round-bottom flask | With dropping funnel |

| Magnetic stirrer | |

| Separatory funnel | |

| Rotary evaporator |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 2,2-difluoro-3-hydroxypentanoate (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add freshly distilled triethylamine (1.2 equivalents) to the solution.

-

Addition of Acyl Chloride: Add freshly distilled methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by adding 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound, as a colorless oil.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected ¹⁹F NMR (CDCl₃, δ ppm) |

| tert-Butyl 2,2-difluoro-3-hydroxypentanoate | ~4.0 (m, 1H), ~2.5 (d, 1H, OH), ~1.8 (m, 2H), 1.5 (s, 9H), ~0.9 (t, 3H) | ~165 (t), ~118 (t), ~85, ~70 (t), ~28, ~25, ~10 | ~ -120 (ABq) |

| This compound | ~6.1 (s, 1H), ~5.6 (s, 1H), ~5.2 (m, 1H), ~1.9 (s, 3H), ~1.8 (m, 2H), 1.5 (s, 9H), ~0.9 (t, 3H) | ~166, ~165 (t), ~136, ~126, ~118 (t), ~85, ~72 (t), ~28, ~25, ~18, ~10 | ~ -118 (ABq) |

Conclusion

This technical guide outlines a reliable and reproducible two-step synthesis of this compound. The strategic use of a modified Reformatsky reaction followed by a Schotten-Baumann esterification provides a high-yielding pathway to this valuable fluorinated monomer. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers in the fields of polymer chemistry, materials science, and drug development.

References

- Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2544–2547.

- Reformatsky, S. Neue Synthese zweiatomiger Alkohole aus den Ketonen. Ber. Dtsch. Chem. Ges.1887, 20 (1), 1210–1211.

- Fürstner, A. Reformatsky Reaction. In Name Reactions for Functional Group Transformations; Li, J. J., Corey, E. J., Eds.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2007; pp 417–429.

- Chen, C.; Burton, D. J. A modified Reformatsky reaction for the preparation of α,α-difluoro-β-hydroxy esters. J. Org. Chem.1992, 57 (22), 5913–5915.

Sources

- 1. Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. JPS63196544A - Method for producing fluorinated alkyl (meth)acrylates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate: Synthesis, Properties, and Advanced Applications

This guide provides a comprehensive technical overview of tert-butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate, a fluorinated monomer with significant potential in advanced materials science and biomedical applications. Drawing upon established principles in organic synthesis and polymer chemistry, this document details a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and explores its promising applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorinated Methacrylates

Fluorinated polymers are a cornerstone of modern materials science, prized for their exceptional chemical inertness, thermal stability, low surface energy, and hydrophobicity. The introduction of fluorine atoms into a polymer backbone can dramatically alter its properties, leading to materials with enhanced performance in demanding environments. Methacrylates, as a class of monomers, are highly versatile due to their propensity for free-radical polymerization, allowing for the creation of a wide array of acrylic-based polymers.[1][2]

This compound is a strategically designed monomer that combines the benefits of both fluorination and methacrylate chemistry. The geminal difluoro group at the α-position to the ester is anticipated to significantly influence the monomer's reactivity and the properties of the resulting polymer.[3][4] This guide will provide a deep dive into the chemical characteristics of this promising, yet not extensively documented, compound.

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀F₂O₄ | [1][5] |

| Molecular Weight | 278.29 g/mol | [5] |

| CAS Number | 1092693-73-6 | [1][5] |

| Appearance | Predicted: Colorless liquid | Inferred |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [5] |

| LogP (predicted) | 2.86 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bonds | 5 | [5] |

The presence of the difluoro group is expected to increase the lipophilicity of the molecule, a property that can be advantageous in applications such as drug delivery and specialty coatings.[6]

Proposed Synthesis and Characterization

A robust and logical synthetic route to this compound can be envisioned in a two-step process, leveraging the well-established Reformatsky reaction followed by a standard esterification.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of tert-Butyl 2,2-difluoro-3-hydroxypentanoate via Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by zinc metal.[7][8][9]

Experimental Protocol:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust (1.2 eq). Activate the zinc by stirring with a small amount of iodine in THF under a nitrogen atmosphere until the color of the iodine disappears.

-

Reaction Setup: To the activated zinc suspension in THF, add a solution of propanal (1.0 eq) in THF.

-

Addition of Haloester: Slowly add a solution of tert-butyl bromodifluoroacetate (1.1 eq) in THF to the reaction mixture via the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring at reflux for 1-2 hours until the starting materials are consumed (monitored by TLC). Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield tert-butyl 2,2-difluoro-3-hydroxypentanoate.

Step 2: Esterification with Methacryloyl Chloride

The hydroxyl group of the intermediate is then esterified with methacryloyl chloride to introduce the polymerizable methacrylate functionality.[10]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve the tert-butyl 2,2-difluoro-3-hydroxypentanoate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC.

-

Extraction and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography.

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the following are predicted 1H and 13C NMR chemical shifts and key IR absorption bands based on the molecule's structure.

Predicted 1H NMR Spectrum

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (methacrylate) | ~1.9 | s | 3H |

| =CH₂ (methacrylate) | ~5.6, ~6.1 | s, s | 2H |

| O-CH | ~5.2 | m | 1H |

| CH₂ (ethyl) | ~1.7 | m | 2H |

| CH₃ (ethyl) | ~1.0 | t | 3H |

| C(CH₃)₃ (tert-butyl) | ~1.5 | s | 9H |

Predicted 13C NMR Spectrum

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (methacrylate) | ~166 |

| C=O (tert-butyl ester) | ~164 |

| C(F)₂ | ~115 (t) |

| C=CH₂ | ~136 |

| =CH₂ | ~126 |

| O-CH | ~75 |

| C(CH₃)₃ | ~83 |

| C(CH₃)₃ | ~28 |

| CH₂ (ethyl) | ~25 |

| CH₃ (ethyl) | ~9 |

| CH₃ (methacrylate) | ~18 |

Predicted Key IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester stretch) | ~1740, ~1720 |

| C=C (alkene stretch) | ~1640 |

| C-F (stretch) | ~1100-1200 |

| C-O (ester stretch) | ~1150-1250 |

Reactivity and Polymerization

The methacrylate group of this compound makes it amenable to free-radical polymerization, allowing for its incorporation into a variety of polymer architectures. The presence of the difunctional ester and the difluoro group near the polymerizable moiety can influence the polymerization kinetics and the properties of the resulting polymer.

Polymerization Workflow

Caption: General workflow for the free-radical polymerization of the fluorinated monomer.

Polymerization Protocol (General):

-

Monomer Solution: Dissolve this compound and any desired co-monomers in a suitable solvent (e.g., toluene, THF).

-

Initiator Addition: Add a free-radical initiator such as azobisisobutyronitrile (AIBN).

-

Polymerization: Heat the reaction mixture under a nitrogen atmosphere at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) for several hours.

-

Isolation: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Potential Applications in Research and Development

The unique combination of a polymerizable methacrylate group, a difluorinated core, and a bulky tert-butyl ester makes this monomer a compelling candidate for several high-performance applications.

-

Dental Resins and Composites: Fluorinated monomers are known to reduce water sorption and improve the durability of dental resins.[5][6][11] The hydrophobicity imparted by the fluorine atoms can lead to more stable and long-lasting dental restorations.

-

Biomedical Devices and Drug Delivery: The biocompatibility and low surface energy of fluoropolymers make them suitable for biomedical applications such as coatings for medical devices and as components of drug delivery systems.[12] The ester linkages in the monomer offer the potential for biodegradability, which is a desirable feature in many therapeutic applications.

-

Advanced Coatings and Membranes: Polymers derived from this monomer could be used to create hydrophobic and oleophobic coatings with excellent chemical resistance. Such coatings are valuable in a range of industries, from electronics to textiles.

-

Microfluidics: Highly fluorinated polymers are of interest for fabricating transparent and chemically resistant microfluidic devices.[2][13]

Conclusion

This compound represents a promising, albeit under-characterized, building block for the synthesis of advanced fluorinated polymers. Its predicted properties and plausible synthetic route, outlined in this guide, provide a solid foundation for further research and development. The strategic incorporation of geminal difluoro atoms is a powerful tool for tuning the properties of methacrylate-based polymers, opening up new possibilities in materials science, particularly in the biomedical and dental fields. Further experimental validation of the synthesis and properties of this monomer is warranted to fully unlock its potential.

References

- Cuminet, F., et al. (2022).

- ResearchGate.

- ResearchGate.

- PubMed. Synthesis of fluorinated dimethacrylate monomer and its application in preparing Bis-GMA free dental resin.

- MDPI. Highly Fluorinated Methacrylates for Optical 3D Printing of Microfluidic Devices.

- MDPI. Highly Fluorinated Methacrylates for Optical 3D Printing of Microfluidic Devices.

- NIH. Synthesis and characterization of new antibacterial fluoride-releasing monomer and dental composite.

- NROChemistry.

- Semantic Scholar. Synthesis and characterization of novel fluoride-releasing monomers. II. Dimethacrylates containing bis(aminodiacetic acid) and their ternary zirconium fluoride complexes.

- Wikipedia.

- Organic Chemistry Portal.

Sources

- 1. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and evaluation of a fluorinated resin monomer with low water sorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of fluorinated dimethacrylate monomer and its application in preparing Bis-GMA free dental resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Reformatsky Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Characterization of New Antibacterial Fluoride-Releasing Monomer and Dental Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of tert-butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate, a fluorinated methacrylate monomer with significant potential in the development of advanced materials for the biomedical and pharmaceutical industries. We will delve into its molecular structure, detailed synthesis protocols, characterization methodologies, and explore its prospective applications, particularly in the realm of drug delivery. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of fluorinated polymers.

The Strategic Advantage of Fluorination in Methacrylate Monomers

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. In the context of methacrylate monomers, geminal difluorination, as seen in this compound, offers several strategic advantages. The high electronegativity of fluorine can influence the electron distribution within the molecule, impacting its reactivity and the properties of the resulting polymer.

Fluorinated polymers are known for their enhanced thermal stability, chemical resistance, and low surface energy.[1] These characteristics are highly desirable in biomedical applications where materials are expected to withstand harsh physiological environments. Furthermore, fluorination can impart hydrophobicity and lipophobicity, which can be leveraged to control drug release profiles and minimize non-specific protein adsorption on material surfaces.[2][3][4] The presence of the methacryloyloxy group provides a readily polymerizable functional group, allowing for the incorporation of this monomer into a wide range of polymer architectures.[5]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound combines a difluorinated pentanoate backbone with a methacryloyl functional group and a protective tert-butyl ester.

Molecular Formula: C₁₃H₂₀F₂O₄[3][4]

Molecular Weight: 278.29 g/mol [3][4]

CAS Number: 1092693-73-6[3][4]

Chemical Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀F₂O₄ | [3][4] |

| Molecular Weight | 278.29 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage Temperature | 2-8°C | [2] |

| Density | 1.085 g/cm³ | [2] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is achieved through the esterification of tert-butyl 2,2-difluoro-3-hydroxypentanoate with methacryloyl chloride.[2] This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[6]

Rationale for Experimental Choices

-

Starting Material: Tert-butyl 2,2-difluoro-3-hydroxypentanoate serves as the backbone of the molecule. The tert-butyl ester group acts as a protecting group for the carboxylic acid, preventing unwanted side reactions.

-

Acylating Agent: Methacryloyl chloride is a highly reactive acylating agent that readily introduces the polymerizable methacrylate group.[7]

-

Solvent: A chlorinated solvent like chloroform or dichloromethane is often used as it is inert under the reaction conditions and effectively dissolves the reactants.[6]

-

Base: Triethylamine is a common choice of base to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[6]

-

Inhibitor: The inclusion of a radical scavenger like NONFLEX MBP (a hindered phenol) is crucial to prevent the premature polymerization of the methacrylate group, especially at elevated temperatures.[6]

Detailed Experimental Protocol

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure: [2]

-

To a 25 mL reactor, add tert-butyl 2,2-difluoro-3-hydroxypentanoate (1.50 g, 5.6 mmol).

-

Add 15 mL of chloroform and 10 mg of NONFLEX MBP (polymerization inhibitor).

-

Sequentially add methacryloyl chloride (1.17 g, 11.2 mmol, 2.0 eq.) and triethylamine (0.87 g, 8.6 mmol, 1.5 eq.).

-

Stir the reaction mixture at 55°C for 24 hours.

-

Upon completion of the reaction, add 15 mL of water and extract the aqueous phase once with chloroform.

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and deionized water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by distillation under reduced pressure to yield the final product.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are critical for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: Provides information on the proton environment in the molecule. The spectrum for this compound in CDCl₃ shows characteristic peaks for the methylene protons of the methacrylate group at δ 6.15 (s, 1H) and 5.62 (m, 1H), the methine proton adjacent to the ester oxygen at δ 5.36 (m, 1H), the methyl protons of the methacrylate group at δ 1.93 (s, 3H), the methylene protons of the pentanoate chain at δ 1.78 (m, 2H), the tert-butyl protons at δ 1.46 (s, 9H), and the terminal methyl protons of the pentanoate chain at δ 0.95 (t, J = 7.6 Hz, 3H).[2]

-

¹⁹F NMR: This technique is specific for fluorine atoms and is crucial for confirming the presence and environment of the geminal difluoro group. The ¹⁹F NMR spectrum in CDCl₃ displays two distinct signals, appearing as doublet of doublets at δ -113.15 (dd, J = 7.3 Hz, 261 Hz, 1F) and -120.17 (dd, J = 14.6 Hz, 261 Hz, 1F), confirming the diastereotopic nature of the fluorine atoms.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a methacrylate ester will typically show strong characteristic absorption bands.[8][9]

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1720 | C=O (ester) | Stretch |

| ~1635 | C=C (alkene) | Stretch |

| ~1150 | C-O (ester) | Stretch |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For fluorinated compounds, the fragmentation patterns can be complex, but the molecular ion peak should correspond to the calculated molecular weight of 278.29.[10][11]

Potential Applications in Drug Development and Materials Science

While specific applications for this compound are not yet widely reported in the literature, its molecular architecture suggests significant potential in several areas, primarily as a monomer for the synthesis of fluorinated polymers.

Drug Delivery Systems

The incorporation of this monomer into polymers for drug delivery could offer several benefits:

-

Controlled Release: The hydrophobic nature imparted by the fluorine atoms can be used to modulate the release kinetics of encapsulated drugs.[12]

-

Enhanced Stability: The robust C-F bond can contribute to the overall stability of the polymer matrix, protecting the drug from degradation.[2]

-

Biocompatibility: Fluorinated polymers often exhibit low protein adsorption and good biocompatibility, which is crucial for in vivo applications.[12]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Introduction: A Novel Building Block for Advanced Functional Polymers and Bioconjugates

An In-depth Technical Guide to tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate

In the landscape of modern materials science and drug discovery, precision-engineered molecules are the cornerstone of innovation. This compound (CAS No. 1092693-73-6) emerges as a specialized monomer with significant potential in these advanced fields. Its unique trifecta of functionalities—a polymerizable methacrylate group, a difluorinated backbone, and a bulky tert-butyl ester—positions it as a versatile building block for creating materials with tailored properties.

The incorporation of fluorine into polymers is a well-established strategy for imparting a range of desirable characteristics, including enhanced thermal stability, chemical inertness, low surface energy, and unique dielectric properties.[1][2][3][4] These attributes are highly sought after in the development of high-performance coatings, biomedical devices, and advanced drug delivery systems.[1][2][3][4][5]

Physicochemical and Structural Properties

A thorough understanding of a molecule's properties is fundamental to its application. The key physicochemical and structural data for this compound are summarized in the table below. While experimental data for some properties are not publicly available, computed values from reputable sources provide valuable estimates.

| Property | Value | Source |

| CAS Number | 1092693-73-6 | [8] |

| Molecular Formula | C₁₃H₂₀F₂O₄ | [8] |

| Molecular Weight | 278.29 g/mol | [8] |

| IUPAC Name | tert-butyl 2,2-difluoro-3-(2-methylprop-2-enoyloxy)pentanoate | [9] |

| Synonyms | Pentanoic acid, 2,2-difluoro-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, 1,1-dimethylethyl ester | [8] |

| Purity | ≥95% | [8] |

| Storage Temperature | 4°C | [8] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [8] |

| Computed logP | 2.8613 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

| Hydrogen Bond Donors | 0 | [8] |

| Rotatable Bonds | 5 | [8] |

| SMILES | CCC(OC(=O)C(=C)C)C(F)(F)C(=O)OC(C)(C)C | [8] |

Synthesis and Reaction Mechanisms

Step 1: Synthesis of tert-Butyl 2,2-difluoro-3-hydroxypentanoate via a Reformatsky-type Reaction

The initial step would likely involve a Reformatsky-type reaction, which is a classic method for forming β-hydroxy esters. In this case, an organozinc reagent derived from a 2-bromo-2,2-difluoroacetate would react with propanal.

Reaction Scheme:

Caption: Plausible synthesis of the precursor alcohol.

Detailed Experimental Protocol (Representative):

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add activated zinc powder (1.2 equivalents). Suspend the zinc in anhydrous tetrahydrofuran (THF).

-

Initiation: Add a small crystal of iodine to initiate the reaction.

-

Addition of Reactants: To the activated zinc suspension, slowly and concurrently add a solution of tert-butyl 2-bromo-2,2-difluoroacetate (1.0 equivalent) and propanal (1.1 equivalents) in anhydrous THF. Maintain the reaction temperature at a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl 2,2-difluoro-3-hydroxypentanoate.

Step 2: Esterification with Methacrylic Anhydride

The second step involves the esterification of the secondary alcohol intermediate with methacrylic anhydride to introduce the polymerizable methacrylate group. This reaction is typically catalyzed by a mild base, such as 4-(dimethylamino)pyridine (DMAP).

Reaction Scheme:

Caption: Esterification to yield the final product.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: In a clean, dry flask under a nitrogen atmosphere, dissolve tert-butyl 2,2-difluoro-3-hydroxypentanoate (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution, followed by the dropwise addition of methacrylic anhydride (1.2 equivalents) at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting alcohol by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a dilute solution of hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Potential Applications

The molecular architecture of this compound makes it a highly attractive candidate for several cutting-edge applications.

Advanced Fluorinated Polymers

The methacrylate group allows for the facile polymerization of this monomer, either through homopolymerization or copolymerization with other vinyl monomers. The resulting polymers would be expected to exhibit properties characteristic of fluorinated materials.

-

Biomedical Devices and Coatings: Fluoropolymers are known for their biocompatibility and resistance to biofouling.[1][3][4] Polymers derived from this monomer could be used to create hydrophobic and oleophobic coatings for medical implants, catheters, and surgical tools to reduce bacterial adhesion and improve biocompatibility.

-

High-Performance Materials: The thermal and chemical stability imparted by the fluorine atoms could lead to applications in demanding environments, such as specialty adhesives, sealants, and electronic components.

Caption: Polymerization workflow and potential applications.

Building Block for Targeted Protein Degraders (PROTACs)

While the methacrylate group is not a typical conjugation point for PROTAC synthesis, the overall structure of this compound could be adapted for this purpose. For instance, the tert-butyl ester could be hydrolyzed to the corresponding carboxylic acid, providing a handle for conjugation. The difluorinated pentanoate backbone could serve as a rigid and metabolically stable component of the linker, with the fluorine atoms potentially influencing the linker's conformation and physicochemical properties. The use of fluorinated building blocks in drug design is a growing trend to enhance metabolic stability and modulate bioactivity.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: According to supplier safety data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[8]

-

-

Precautionary Statements: Recommended precautionary measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

-

Storage: Store in a well-ventilated place at 4°C. Keep container tightly closed.[8]

Conclusion

This compound represents a promising and versatile chemical entity for researchers at the interface of materials science and drug discovery. Its unique combination of a polymerizable methacrylate group, a difluorinated backbone, and a tert-butyl ester provides a rich platform for the development of advanced functional polymers with applications in biomedical coatings and high-performance materials. Furthermore, its potential as a specialized building block for the linkers of targeted protein degraders opens up exciting avenues in medicinal chemistry. As research in these fields continues to advance, the demand for precisely engineered molecules like this one is set to grow, paving the way for new innovations and solutions to complex scientific challenges.

References

- Google Patents. (n.d.). Process for producing (meth)acrylic anhydride and process for producing (meth)acrylic ester.

-

PrepChem.com. (n.d.). Synthesis of t-Butyl 3-hydroxypentanoate. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of Photocurable Difunctional Monomers for Medical Applications. Retrieved from [Link]

-

Gomes, S. L., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of tert-butyl hydroperoxide and di-tert-butyl peroxide.

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. Retrieved from [Link]

-

blueberries22.mu. (2017, March 10). Mission Completed: Found the Home to Live in. Retrieved from [Link]

-

whatisthebesttropicalfishspecies.com. (2010, October 31). What is the Aquarium Cycle? Retrieved from [Link]

-

DSpace. (2021, September 28). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic. Retrieved from [Link]

-

ResearchGate. (2026, January 10). Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. Retrieved from [Link]

-

MDPI. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Retrieved from [Link]

-

Boyd Corporation. (2020, November 25). Using Fluoropolymers In Biomedical Applications. Retrieved from [Link]

-

European Patent Office. (2018, August 16). PREPARATION OF (METH)ACRYLIC ACID ESTERS. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Retrieved from [Link]

-

ResearchGate. (2017, July 5). Can carboxylic acid in a protein react with methacrylic acid or methacrylic anhydride? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from [Link]

- Google Patents. (2015, May 27). (METH)ACRYLIC ACID ESTER MANUFACTURING METHOD AND AROMATIC CARBOXYLIC ACID ESTER MANUFACTURING METHOD.

-

T. A. D. Smith, et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,2-difluoro-3-(methacryloyloxy)pentanoate. Retrieved from [Link]

Sources

- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. boydbiomedical.com [boydbiomedical.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. chemscene.com [chemscene.com]

- 9. This compound 97% | CAS: 1092693-73-6 | AChemBlock [achemblock.com]

- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate

This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate, a fluorinated monomer with potential applications in polymer chemistry and materials science. As experimental spectra for this specific compound are not widely available, this document serves as a predictive and interpretive resource for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups, we can forecast the key features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This approach not only offers a roadmap for the analysis of this molecule but also provides insights into the structure-property relationships that govern its spectroscopic behavior.

Molecular Structure and Functional Group Analysis

To logically predict the spectroscopic data, we must first examine the molecular architecture of this compound.

Caption: Molecular structure of this compound.

The molecule can be deconstructed into three key regions for spectroscopic analysis:

-

The tert-Butyl Ester Group: This bulky group will have a distinct signature in ¹H and ¹³C NMR.

-

The Difluoropentanoate Backbone: The presence of geminal fluorine atoms will be the most telling feature in ¹⁹F NMR and will introduce complex splitting patterns in adjacent proton and carbon signals.

-

The Methacryloyl Group: This unsaturated ester moiety will exhibit characteristic signals for its vinyl protons and carbons, as well as a distinct carbonyl stretch in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the different proton environments in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (CH₃) | 1.4 - 1.6 | singlet (s) | 9H |

| Pentanoate CH₃ | 0.9 - 1.1 | triplet (t) | 3H |

| Pentanoate CH₂ | 1.6 - 1.8 | multiplet (m) | 2H |

| Methacryloyl CH₃ | 1.9 - 2.1 | singlet (s) | 3H |

| Pentanoate CH | 5.2 - 5.4 | multiplet (m) | 1H |

| Methacryloyl CH₂ (vinyl) | 5.6 - 5.8 | singlet (s) | 1H |

| Methacryloyl CH₂ (vinyl) | 6.1 - 6.3 | singlet (s) | 1H |

-

Causality Behind Predictions: The tert-butyl protons are shielded and appear as a sharp singlet due to the absence of adjacent protons[1]. The pentanoate ethyl group will show a classic triplet-quartet system, though the quartet (CH₂) will be a more complex multiplet due to coupling with the adjacent CH. The methacryloyl vinyl protons will appear as two distinct signals due to their different chemical environments, and the methyl group will be a singlet. The CH proton of the pentanoate backbone is expected to be significantly downfield due to the deshielding effect of the adjacent oxygen and difluoro-substituted carbon.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Pentanoate CH₃ | 10 - 15 |

| Methacryloyl CH₃ | 18 - 22 |

| tert-Butyl (CH₃) | 27 - 30 |

| Pentanoate CH₂ | 25 - 35 |

| tert-Butyl (quaternary C) | 80 - 85 |

| Pentanoate CH | 70 - 78 |

| Pentanoate CF₂ | 115 - 125 (triplet) |

| Methacryloyl CH₂ (vinyl) | 125 - 130 |

| Methacryloyl C (quaternary) | 135 - 140 |

| tert-Butyl Ester C=O | 165 - 170 |

| Methacryloyl C=O | 165 - 170 |

-

Expert Insights: The most notable feature will be the signal for the CF₂ carbon, which will appear as a triplet due to coupling with the two fluorine atoms. The chemical shift of this carbon will be significantly higher than that of a typical CH₂ group due to the electronegativity of the fluorine atoms. The two carbonyl carbons of the ester and methacrylate groups are expected to have similar chemical shifts.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly useful for analyzing fluorinated compounds.[2]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₂ | -90 to -120 | triplet (t) |

-

Trustworthiness of the Protocol: The geminal difluoro group will give rise to a single signal in the ¹⁹F NMR spectrum. This signal is predicted to be a triplet due to coupling with the two adjacent protons on the pentanoate CH₂ group. The wide chemical shift range of ¹⁹F NMR ensures that this signal will be well-resolved from any potential fluorine-containing impurities.[3][4]

NMR Experimental Protocol

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[5] For this compound, the IR spectrum will be dominated by the stretching vibrations of the carbonyl groups and the C-F bonds.[6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium |

| 1750 - 1735 | C=O stretch (tert-butyl ester) | Strong |

| 1730 - 1715 | C=O stretch (methacrylate) | Strong |

| 1635 - 1625 | C=C stretch (alkene) | Medium |

| 1300 - 1000 | C-O stretch (esters) | Strong |

| 1150 - 1085 | C-F stretch | Strong |

-

Authoritative Grounding: The presence of two distinct carbonyl stretching bands is anticipated due to the different electronic environments of the tert-butyl ester and the α,β-unsaturated methacrylate ester.[6] The C-F stretches will likely appear as strong and complex absorptions in the fingerprint region.

IR Spectroscopy Experimental Protocol

A common method for obtaining an IR spectrum of a liquid sample is to use a neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation: Place a drop of the liquid sample onto a clean salt plate.

-

Assembly: Place a second salt plate on top of the first, spreading the sample into a thin film.

-

Data Acquisition: Place the salt plate assembly in the spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Fragmentation Pattern

For this compound (MW: 278.28 g/mol ), a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be preferable to observe the molecular ion.[7][8]

| m/z | Proposed Fragment | Fragmentation Pathway |

| 279 | [M+H]⁺ | Protonated molecular ion |

| 223 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |

| 191 | [M - C₄H₅O₂]⁺ | Loss of the methacryloyl group |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

-

Mechanistic Insights: The most likely fragmentation pathway is the loss of the stable tert-butyl cation, leading to a prominent peak at m/z 57 and the corresponding fragment at m/z 223.[9] Cleavage of the ester bond linking the methacryloyl group is also a probable fragmentation route.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Video: Chemical Ionization (CI) Mass Spectrometry [jove.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Parameters of tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate

Abstract

This technical guide provides a comprehensive framework for determining and applying the Hildebrand and Hansen solubility parameters (HSP) of the novel fluorinated monomer, tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate. As a molecule with significant potential in advanced material applications, particularly in the realms of drug delivery and specialty coatings, a thorough understanding of its solubility characteristics is paramount for formulation development, polymer synthesis, and performance prediction. This document outlines both theoretical prediction methodologies, leveraging established group contribution methods, and detailed experimental protocols for empirical determination. By presenting a multi-faceted approach, this guide equips researchers, scientists, and drug development professionals with the necessary tools to effectively characterize and utilize this promising monomer.

Introduction: The Significance of Solubility Parameters for a Novel Fluorinated Methacrylate

The strategic incorporation of fluorine atoms into monomer structures imparts a unique combination of properties, including thermal stability, chemical resistance, and low surface energy.[1] this compound (CAS: 1092693-73-6) is a prime example of such a monomer, poised for applications where these attributes are critical.[2][3][4] Its partially fluorinated nature suggests a nuanced solubility profile, making the determination of its solubility parameters a critical first step in its application.[1]

Solubility parameters, rooted in the concept of "like dissolves like," provide a quantitative measure of the cohesive energy density of a material.[5][6] These parameters are indispensable for:

-

Solvent Selection: Identifying suitable solvents for polymerization, purification, and formulation.

-

Polymer Miscibility: Predicting the compatibility of the resulting polymer with other polymers and excipients in blends.

-

Formulation Stability: Ensuring the long-term stability of solutions, emulsions, and dispersions.

-

Drug Delivery System Design: Optimizing the encapsulation and release of active pharmaceutical ingredients (APIs) from polymer matrices derived from this monomer.[7][8][9][10][11]

This guide will focus on the determination of both the one-dimensional Hildebrand solubility parameter (δ) and the more descriptive three-dimensional Hansen solubility parameters (HSP), which deconvolute the total cohesive energy into dispersion (δD), polar (δP), and hydrogen bonding (δH) components.[12]

Theoretical Prediction of Solubility Parameters: Group Contribution Methods

Group contribution methods offer a powerful predictive tool for estimating solubility parameters based on the molecular structure of a compound, circumventing the need for initial experimental work.[2][13] These methods operate on the principle that each functional group within a molecule contributes a specific value to the overall solubility parameter. Several well-established methods exist, with the Van Krevelen-Hoftyzer and Stefanis-Panayiotou methods being particularly prominent for their applicability to complex organic molecules.[2][4][5]

Molecular Structure and Functional Group Decomposition

The first step in any group contribution method is the deconstruction of the target molecule into its constituent functional groups.

For the purpose of group contribution analysis, the molecule can be broken down into the following functional groups:

-

-CH3: 3 groups (one on the pentanoate chain, two on the methacrylate)

-

-CH2-: 1 group

-

>CH-: 1 group

-

>C< (tert-butyl quaternary): 1 group

-

-COO- (ester): 2 groups

-

>C=CH2 (vinylic): 1 group

-

>CF2: 1 group

Calculation of Hansen Solubility Parameters using the Van Krevelen-Hoftyzer Method

The Van Krevelen-Hoftyzer method calculates the dispersion (δd), polar (δp), and hydrogen bonding (δh) components based on group contributions to the molar attraction function (F) and the molar volume (V).[3][14]

The equations are as follows:

-

δd = ΣFdi / V

-

δp = (ΣFpi2)0.5 / V

-

δh = (ΣEhi / V)0.5

Where:

-

Fdi is the group contribution to the dispersion component of the molar attraction function.

-

Fpi is the group contribution to the polar component of the molar attraction function.

-

Ehi is the group contribution to the hydrogen bonding energy.

-

V is the molar volume, calculated from ΣVi.

The following table summarizes the group contributions and the calculated HSP values for this compound. Note: Group contribution values can vary slightly between different literature sources. The values used here are compiled from established publications.[1][3][15][16] A specific, authoritative value for >CF2 in this context is not universally agreed upon; therefore, an estimate based on available data for fluorinated alkanes is used, highlighting the predictive nature of this method.

| Functional Group | Count | Vi (cm³/mol) | Fdi (J0.5cm1.5/mol) | Fpi (J0.5cm1.5/mol) | Ehi (J/mol) |

| -CH3 | 3 | 33.5 | 215 | 0 | 0 |

| -CH2- | 1 | 16.1 | 133 | 0 | 0 |

| >CH- | 1 | -1.0 | 28 | 0 | 0 |

| >C< (tert-butyl) | 1 | -19.2 | -50 | 0 | 0 |

| -COO- (ester) | 2 | 21.0 | 310 | 300 | 2500 |

| >C=CH2 | 1 | 30.7 | 250 | 100 | 0 |

| >CF2 | 1 | 23.5 | 110 | 250 | 0 |

| Total | 253.6 | 1846 | 850 | 5000 |

Calculated Molar Volume (V): 253.6 cm³/mol

Calculated Hansen Solubility Parameters:

-

δd = 1846 / 253.6 = 7.28 (J/cm³)0.5

-

δp = (850²)0.5 / 253.6 = 3.35 (J/cm³)0.5

-

δh = (5000)0.5 / 253.6 = 0.28 (J/cm³)0.5

To convert to the more commonly used unit of MPa0.5, we use the conversion factor 1 (J/cm³)0.5 = 1 MPa0.5.

| Parameter | Calculated Value (MPa0.5) |

| δd (Dispersion) | 17.3 |

| δp (Polar) | 8.0 |

| δh (Hydrogen Bonding) | 6.7 |

| δt (Total Hildebrand) | 20.2 |

Note: The total Hildebrand solubility parameter (δt) can be calculated from the Hansen parameters using the equation: δt² = δd² + δp² + δh²

These theoretically derived values provide a valuable starting point for solvent screening and formulation design. However, due to the inherent approximations in group contribution methods, particularly for novel and complex structures, experimental verification is strongly recommended.

Experimental Determination of Hansen Solubility Parameters

The most common and practical experimental method for determining the HSP of a soluble material is through solubility testing in a range of solvents with known HSPs.[4] The principle is that the material will be soluble in solvents with similar HSPs. By identifying a set of "good" and "bad" solvents, a solubility sphere can be defined in the three-dimensional Hansen space. The center of this sphere represents the HSP of the solute.

Experimental Workflow

Detailed Experimental Protocol

Materials:

-

This compound

-

A selection of 20-30 solvents with a wide range of HSPs (see Table 2 for a suggested list)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer or shaker

Procedure:

-

Solvent Selection: Choose a diverse set of solvents that span a wide range of δd, δp, and δh values. A suggested list is provided below.

-

Sample Preparation: For each solvent, weigh approximately 50 mg of this compound into a clean, dry glass vial.

-

Solvent Addition: Add 1.0 mL of the respective solvent to each vial.

-

Mixing: Securely cap the vials and vortex or shake them for several minutes to ensure thorough mixing.

-

Equilibration: Allow the vials to stand at a constant, controlled temperature (e.g., 25 °C) for 24 hours.

-

Observation and Scoring: After equilibration, visually inspect each vial for signs of dissolution. Assign a binary score: '1' for completely soluble (a clear, single-phase solution) and '0' for insoluble or partially soluble (presence of undissolved material, cloudiness, or phase separation).

-

Data Analysis: Input the known HSPs of the solvents and their corresponding solubility scores into a specialized software package like HSPiP (Hansen Solubility Parameters in Practice). The software will perform a fitting algorithm to determine the center of the solubility sphere (the HSP of the monomer) and its radius.

Table 2: Suggested Solvents for HSP Determination

| Solvent | δd (MPa0.5) | δp (MPa0.5) | δh (MPa0.5) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Advanced Experimental Technique: Inverse Gas Chromatography (IGC)

For a more precise determination of solubility parameters, especially for monomers and oligomers, Inverse Gas Chromatography (IGC) is a powerful analytical technique.[3][12] In IGC, the material of interest (in this case, this compound) is coated onto an inert support and packed into a column. A series of well-characterized probe molecules (solvents) are then injected into the column, and their retention times are measured.

The retention behavior of the probe molecules is directly related to their thermodynamic interactions with the stationary phase. From these retention data, the Flory-Huggins interaction parameter (χ) can be calculated, which in turn can be used to determine the solubility parameters of the material in the column.

Application and Interpretation of Solubility Parameters

The determined solubility parameters serve as a powerful predictive tool in formulation science. The "distance" (Ra) between the HSP of the monomer (or its resulting polymer) and a solvent can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher affinity and greater likelihood of solubility. This principle can be extended to predict the miscibility with plasticizers, the compatibility with other polymers in blends, and the affinity for active pharmaceutical ingredients in drug delivery applications.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and experimental methodologies for determining the solubility parameters of this compound. By leveraging group contribution methods for initial estimations and employing rigorous experimental techniques for validation, researchers can gain a deep understanding of this monomer's solubility profile. This knowledge is fundamental to unlocking its full potential in the development of advanced materials for a wide range of scientific and industrial applications.

References

-

Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (n.d.). MDPI. Retrieved from [Link]

-

Application of the group contribution method of Hoftyzer-Van Krevelen... (n.d.). ResearchGate. Retrieved from [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. Retrieved from [Link]

-

Appendix: C8 Estimation of HSP From Group Contribution Methods | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Solubility parameters of Hansen and Hoftyzer-Van Krevelen group contribution methods. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility Parameters for Characterizing New Raw Materials. (n.d.). Retrieved from [Link]

-

Consideration of Hansen solubility parameters. Part 1. (n.d.). Retrieved from [Link]

-

Price, G. J., & Shillcock, I. M. (2002). Inverse gas chromatographic measurement of solubility parameters in liquid crystalline systems. Journal of Chromatography A, 964(1-2), 199–204. Retrieved from [Link]

-

Price, G. J., & Shillcock, I. M. (n.d.). Inverse gas chromatographic measurement of solubility parameters in liquid crystalline systems - the University of Bath's research portal. Retrieved from [Link]

-

Hildebrand solubility parameter. (n.d.). Wikipedia. Retrieved from [Link]

-

Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. (n.d.). NCBI. Retrieved from [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV–vis spectrophotometry. (n.d.). NCBI. Retrieved from [Link]

-

GROUP CONTRIBUTION METHODS FOR SOLUBILITY PARAMETER. (2022, March 29). Eloquens. Retrieved from [Link]

-

HANSEN SOLUBILITY PARAMETERS. (n.d.). Retrieved from [Link]

-

HANSEN SOLUBILITY PARAMETERS. (n.d.). Retrieved from [Link]

-

HSP Solvent Blends. (n.d.). Practical Adhesion Science - Prof Steven Abbott. Retrieved from [Link]

-

The Determination of the Hildebrandt Solubility Parameter of Polymethyl methacrylate by Infinite Dilution Inverse Gas Chromatography. (n.d.). Surface Measurement Systems. Retrieved from [Link]

-

Determination of Solubility Parameters using Inverse Gas Chromatography. (2017, April 7). Retrieved from [Link]

-

Hansen Solubility Parameters (HSP). (2022, August 30). AgfaLabs - Agfa Corporate. Retrieved from [Link]

-

Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. (n.d.). Retrieved from [Link]

-

Polymer Handbook. (n.d.). Retrieved from [Link]

-

Grulke, Solubility parameter values.pdf. (n.d.). Retrieved from [Link]

-

Consideration of Hansen Solubility Parameters. Part 3. (n.d.). Retrieved from [Link]

-

Fedors Method Refined Solubility Parameter. (n.d.). Retrieved from [Link]

-

Fluorinated covalent organic frameworks for efficient drug delivery. (n.d.). NCBI. Retrieved from [Link]

-

New procedure for the determination of Hansen solubility parameters by means of inverse gas chromatography. (n.d.). ResearchGate. Retrieved from [Link]

-

HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. (n.d.). Retrieved from [Link]

-

Application of the solubility parameter concept to assist with oral delivery of poorly water‐soluble drugs – a PEARRL review. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility Parameters: Theory and Application. (n.d.). American Institute for Conservation. Retrieved from [Link]

-

Application of the solubility parameter concept to assist with oral delivery of poorly water-soluble drugs – a PEARRL review. (2019, January 25). Wiley Online Library. Retrieved from [Link]

-

Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (n.d.). NCBI. Retrieved from [Link]

Sources

- 1. hansen-solubility.com [hansen-solubility.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers | MDPI [mdpi.com]

- 5. kinampark.com [kinampark.com]

- 6. researchgate.net [researchgate.net]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 11. kinampark.com [kinampark.com]

- 12. kinampark.com [kinampark.com]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. kinampark.com [kinampark.com]

- 15. eloquens.com [eloquens.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Degradation of tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and degradation pathways of tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate. As a complex monomer with potential applications in advanced polymer synthesis, understanding its behavior under thermal stress is critical for ensuring process safety, material integrity, and end-product performance. Lacking direct empirical data in public literature, this document synthesizes established chemical principles from analogous structures—namely tert-butyl esters, fluorinated compounds, and methacrylate derivatives—to construct a scientifically grounded predictive model of its thermal decomposition. We detail the likely degradation mechanisms, propose a robust analytical workflow for empirical validation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discuss the implications for material handling, polymerization, and storage.

Introduction: The Need for Thermal Characterization

The monomer this compound[1][2][3][4] is a molecule of significant interest, combining several key functional groups that suggest its utility in creating specialty polymers with unique properties. The incorporation of a gem-difluoro moiety can enhance chemical resistance and thermal stability[5][6], while the methacrylate group provides a readily polymerizable unit. The tert-butyl ester, however, is a thermally labile protecting group, suggesting a dual nature: a stable fluorinated backbone with a point of controlled thermal cleavage.

This duality makes a thorough understanding of its thermal behavior paramount. For drug development professionals and material scientists, knowing the precise temperatures of decomposition is crucial for:

-

Defining safe processing and storage temperatures.

-

Designing controlled polymerization and deprotection protocols.

-

Predicting the long-term stability of resulting polymers.

-

Troubleshooting manufacturing inconsistencies.

This guide serves as a foundational document, outlining the theoretical basis for the compound's thermal degradation and providing the practical framework to validate these predictions experimentally.

Molecular Structure Analysis

To predict the thermal behavior of the target molecule, we must first analyze its constituent functional groups and their likely points of failure under thermal stress.

Caption: Molecular structure highlighting key functional groups.

-

The Methacrylate Ester: This group is the site of polymerization. When part of a monomer, it is relatively stable but can undergo premature radical polymerization if not properly inhibited. In a polymer chain, methacrylates are known to "unzip" or depolymerize back to the monomer upon heating[7][8].

-

The tert-Butyl Ester: This is the most thermally sensitive part of the molecule. Esters of tertiary alcohols are prone to thermal elimination via a six-membered ring transition state (E_i mechanism). This reaction is clean and typically occurs at lower temperatures than radical-induced decompositions, yielding an alkene (isobutylene) and a carboxylic acid[9][10][11].

-

The gem-Difluoro Group: The carbon-fluorine bond is exceptionally strong. The CF₂ group is strongly electron-withdrawing, which can influence the stability of adjacent bonds. This group is expected to increase the overall thermal stability of the molecule's core structure and any resulting polymer[5][12]. It is not expected to be a primary point of degradation.

Predicted Thermal Degradation Pathways

Based on the analysis of the functional groups, a multi-stage degradation process is anticipated. The most likely initial event is the cleavage of the most thermally sensitive bond.

Pathway 1: Initial Degradation via tert-Butyl Ester Thermolysis

The lowest energy degradation pathway is almost certainly the elimination of isobutylene from the tert-butyl ester. This is a well-documented, non-radical process that can occur at temperatures between 150°C and 250°C[11].

Mechanism: A concerted, intramolecular elimination (pyrolysis) reaction.

-

Step 1: The molecule arranges into a cyclic, six-membered transition state.

-

Step 2: A proton from one of the tert-butyl's methyl groups is transferred to the carbonyl oxygen of the ester.

-

Step 3: Simultaneously, the C-O bond of the ester cleaves, and a C=C double bond forms.

-

Products: This single step yields two distinct molecules: isobutylene (a volatile gas) and an intermediate carboxylic acid (2,2-difluoro-3-(methacryloyloxy)pentanoic acid).

This initial mass loss should be sharp and correspond precisely to the mass of isobutylene (56.11 g/mol ).

Caption: Predicted primary degradation pathway of the monomer.

Pathway 2: Secondary Degradation of the Carboxylic Acid Intermediate

The resulting carboxylic acid is more stable than the initial ester but will degrade at higher temperatures (>250°C). The degradation can proceed through several high-energy pathways:

-

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

-

Methacrylate Fragmentation: Scission of the methacrylate ester bond, potentially releasing methacrylic acid or related fragments. The pyrolysis of methacrylate polymers is known to proceed via depolymerization, suggesting the monomer unit itself is a likely product of fragmentation[7][13][14].

-

Random C-C Bond Scission: At very high temperatures, less specific fragmentation will occur, leading to a complex mixture of smaller volatile products.

Proposed Experimental Workflow for Validation

To empirically determine the thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[15][16][17]

Caption: Standard workflow for thermal characterization.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To measure mass loss as a function of temperature, identifying decomposition temperatures.[18][19]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5–10 mg of the liquid monomer into an aluminum TGA crucible.

-

Atmosphere: Purge with inert nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a rate of 10°C/min.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Calculate the first derivative (DTG) to identify the temperatures of maximum mass loss rate.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow into or out of the sample, identifying phase transitions and exothermic reactions like polymerization.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 3–5 mg of the liquid monomer in an aluminum DSC pan.

-

Atmosphere: Purge with inert nitrogen gas at 50 mL/min.

-

Temperature Program:

-

Equilibrate at -50°C.

-

Ramp from -50°C to 300°C at 10°C/min.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify glass transitions (Tg), melting points (Tm), and exothermic peaks. An exotherm not associated with mass loss in the TGA is likely due to polymerization.

Predicted Data and Interpretation

The following table summarizes the expected results from the TGA/DSC analysis based on the predicted degradation pathways.

| Parameter | Predicted Value | Significance and Interpretation |

| Td, 5% (TGA) | 160 – 190 °C | Onset of Decomposition: The temperature at which 5% mass loss occurs. This value defines the upper limit for safe handling and processing. |

| First Mass Loss (TGA) | ~20.2% | Corresponds to the loss of isobutylene (M.W. 56.11) from the total molecular weight (278.3). This would strongly validate Pathway 1. |